molecular formula C13H13BrN2O4S B6034504 2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

Cat. No.: B6034504
M. Wt: 373.22 g/mol
InChI Key: DTQQLUSLGNOODL-UHFFFAOYSA-N
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Description

2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a bromophenyl group, a dioxopyrrolidinyl moiety, and a sulfanylpropanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of a halide or other leaving group with the nucleophile.

Scientific Research Applications

2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its structural similarity to natural amino acids.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-amino-3-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O4S/c14-7-1-3-8(4-2-7)16-11(17)5-10(12(16)18)21-6-9(15)13(19)20/h1-4,9-10H,5-6,15H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQQLUSLGNOODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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